4-Phosphonomethyl-D-Phenylalanine
Description
Context within Amino Acid Derivatives and Bioisosterism
4-Phosphonomethyl-D-phenylalanine belongs to the class of amino acid derivatives, which are compounds structurally similar to natural amino acids but with specific modifications. A key concept for understanding the function of this compound is bioisosterism. Bioisosteres are molecules or groups that have similar chemical and physical properties, which can lead to comparable biological effects.
The phosphonomethyl group in this compound serves as a bioisostere of the phosphate (B84403) group found in phosphotyrosine. nih.gov Crucially, the C-P bond in the phosphonomethyl group is hydrolytically stable and resistant to cleavage by enzymes like protein-tyrosine phosphatases (PTPs), which would normally remove the phosphate group from phosphotyrosine. nih.gov This stability makes it an invaluable tool for studying biological processes that depend on tyrosine phosphorylation.
Historical Development and Significance as a Research Compound
The development of synthetic amino acids like this compound was driven by the need for molecular tools to investigate cellular signaling pathways. Researchers sought to create non-hydrolyzable analogs of phosphorylated amino acids to overcome the transient nature of protein phosphorylation in biological systems. The synthesis of phosphonomethylphenylalanine and its derivatives provided a solution, enabling the study of protein-protein interactions that are otherwise difficult to stabilize and observe. nih.govebi.ac.uk
Its significance lies in its ability to act as a stable mimic of phosphotyrosine, allowing for the design of inhibitors and probes for enzymes involved in signal transduction, such as protein tyrosine phosphatases and kinases. nih.gov The use of the D-enantiomer, specifically, allows researchers to synthesize peptides that are more resistant to degradation by proteases, which typically recognize L-amino acids. This enhances the stability and potential efficacy of peptide-based inhibitors in a biological context.
Role as a Mechanistic Probe in Biochemical and Biological Systems
This compound is primarily used as a mechanistic probe to investigate the structure, function, and regulation of proteins involved in phosphorylation-dependent signaling. Its resistance to enzymatic hydrolysis allows it to "trap" enzyme-substrate or protein-protein interactions that are mediated by phosphotyrosine recognition.
For example, it is incorporated into peptides to study the binding specificity of protein domains that recognize phosphotyrosine, such as the Src Homology 2 (SH2) domains. ebi.ac.uk By using a non-hydrolyzable analog, researchers can obtain stable complexes for structural analysis (e.g., X-ray crystallography) or to measure binding affinities without the complication of dephosphorylation. This has been particularly useful in the study of the Grb2 SH2 domain, a key component in cellular signaling pathways. ebi.ac.uk
Overview of Primary Research Areas
The unique properties of this compound have established its use in several key areas of research:
Enzyme Inhibition and Drug Discovery : It is a critical component in the design of high-affinity inhibitors for protein-tyrosine phosphatases (PTPs) and other phosphotyrosine-binding proteins. nih.gov These inhibitors are valuable tools for validating drug targets and for developing potential therapeutic agents for diseases like cancer and diabetes.
Peptide Synthesis : The compound is used as a specialized building block in solid-phase peptide synthesis to create modified peptides. chemimpex.com These peptides are used to probe biological systems or as potential peptide-based drugs with enhanced stability. chemimpex.com
Signal Transduction Research : It is fundamental to the study of signal transduction pathways that rely on tyrosine phosphorylation. nih.gov Its use helps to elucidate the roles of specific phosphorylation events in controlling cellular processes.
Protein Engineering and Bioconjugation : The compound can be used to modify proteins to enhance their stability or function and serves as a linker for attaching peptides to other biomolecules for diagnostic or therapeutic applications. chemimpex.com
Compound Properties
| Property | Value | Source |
| IUPAC Name | (2R)-2-amino-3-[4-(phosphonomethyl)phenyl]propanoic acid | |
| Molecular Formula | C₁₀H₁₄NO₅P | nih.gov |
| Molecular Weight | 259.20 g/mol | nih.gov |
| Synonyms | 4-Phosphonomethyl-D-phe | nih.gov |
Primary Research Applications
| Research Area | Rationale for Use | Key Findings/Applications |
| Enzyme Inhibition | Acts as a stable, non-hydrolyzable mimic of phosphotyrosine to inhibit enzymes like PTPs and Grb2 SH2. nih.govebi.ac.uk | Development of high-affinity macrocyclic inhibitors for the Grb2 SH2 domain. ebi.ac.uk |
| Peptide-Based Drug Design | Incorporation into peptides provides resistance to degradation by proteases (due to the D-isomer) and phosphatases. chemimpex.com | Creation of peptides with enhanced stability and bioactivity for therapeutic research. chemimpex.com |
| Signal Transduction Studies | Allows for the stabilization of phosphorylation-dependent protein-protein interactions for structural and functional analysis. nih.gov | Used to study the binding mechanisms of SH2 domains and the activation of enzymes like phenylalanine hydroxylase. ebi.ac.uknih.gov |
Mentioned Compounds
Structure
3D Structure
Properties
Molecular Formula |
C10H14NO5P |
|---|---|
Molecular Weight |
259.2 g/mol |
IUPAC Name |
(2R)-2-amino-3-[4-(phosphonomethyl)phenyl]propanoic acid |
InChI |
InChI=1S/C10H14NO5P/c11-9(10(12)13)5-7-1-3-8(4-2-7)6-17(14,15)16/h1-4,9H,5-6,11H2,(H,12,13)(H2,14,15,16)/t9-/m1/s1 |
InChI Key |
SAQLLHDEEMZENJ-SECBINFHSA-N |
SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)CP(=O)(O)O |
Isomeric SMILES |
C1=CC(=CC=C1C[C@H](C(=O)O)N)CP(=O)(O)O |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)CP(=O)(O)O |
sequence |
X |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of 4 Phosphonomethyl D Phenylalanine
Stereoselective Synthesis of 4-Phosphonomethyl-D-Phenylalanine
The precise three-dimensional arrangement of atoms in a molecule is crucial for its biological activity. Therefore, stereoselective synthesis, which controls the formation of specific stereoisomers, is paramount in the preparation of this compound for its intended biological applications.
Enantioselective Approaches and Chiral Auxiliaries
Enantioselective synthesis of this compound often employs chiral auxiliaries to guide the stereochemical outcome of the reaction. Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into the substrate, directing the formation of a specific enantiomer of the product. After the desired stereocenter is established, the auxiliary is removed.
Several chiral auxiliaries have been successfully utilized in the synthesis of phosphonomethyl-phenylalanine derivatives. For instance, camphor (B46023) sultam and D-valine have been employed as effective chiral auxiliaries in the synthesis of N-Boc-p-phosphonomethyl-L-phenylalanine. nih.govscispace.com The Oppolzer method, which utilizes camphor sultam as a chiral auxiliary, has been shown to be a reliable route. scispace.com This method involves the reaction of a bromo compound with a lithiated sultam glycinate. scispace.com Natural amino acids themselves can also serve as chiral auxiliaries in asymmetric reactions, although their effectiveness can be dependent on the specific reaction conditions and catalysts used. documentsdelivered.com
More recent approaches have also explored the use of tailored chiral phosphoramidites as ligands in transition metal-catalyzed asymmetric synthesis to achieve high enantioselectivity. nih.gov Additionally, synergistic photoredox-pyridoxal radical biocatalysis has emerged as a powerful platform for the stereoselective synthesis of noncanonical amino acids, offering a biocatalyst-controlled method to produce either enantiomer. nih.gov
Synthesis of L- and D-Enantiomers
The ability to synthesize both the L- and D-enantiomers of 4-phosphonomethyl-phenylalanine is crucial for stereochemical control and for studying the specific interactions of each enantiomer in biological systems. An efficient synthesis for both Nα-Fmoc-4-(phosphonomethyl)-L-phenylalanine and its D-enantiomer has been developed, starting from the commercially available L- and D-phenylalanine, respectively, which ensures high optical purity. tandfonline.com
Biocatalytic methods have also been developed for the selective synthesis of D-amino acids. One such method involves a one-pot stereoinversion cascade using an L-amino acid deaminase and a D-amino acid dehydrogenase. rsc.org This system was successfully applied to convert L-phenylalanine into D-phenylalanine with a quantitative yield and an enantiomeric excess greater than 99%. rsc.org Another approach utilizes phenylalanine ammonia (B1221849) lyases (PALs) in a multienzymatic cascade process to produce optically enriched D-phenylalanine derivatives from cinnamic acids. nih.gov
The table below summarizes a selection of synthetic methods for L- and D-enantiomers of phosphonomethyl-phenylalanine derivatives.
| Starting Material | Target Compound | Key Reagents/Method | Reference |
| L- and D-Phenylalanine | Nα-Fmoc-4-(phosphonomethyl)-L- and D-phenylalanine | Commercially available amino acids | tandfonline.com |
| L-Phenylalanine | D-Phenylalanine | L-amino acid deaminase, D-amino acid dehydrogenase | rsc.org |
| Cinnamic acids | D-Phenylalanine derivatives | Phenylalanine ammonia lyases (PALs) | nih.gov |
Scaled-Up Synthetic Procedures
The transition from laboratory-scale synthesis to larger, more practical production is a critical step for the broader application of this compound and its analogues. While many synthetic methods are developed on a small scale, some have been adapted for larger preparations. For example, a reliable and scalable, chromatography-free synthesis of 4-azido-L-phenylalanine has been developed starting from L-phenylalanine, which is a related substituted phenylalanine derivative. nih.gov This highlights the potential for developing scalable processes for other derivatives as well. The development of efficient and cost-effective scaled-up procedures is essential for making these valuable compounds more accessible for research and potential therapeutic development.
Synthesis of Phosphonomethylated Phenylalanine Analogues
To further probe structure-activity relationships and to enhance the properties of 4-phosphonomethyl-phenylalanine, various analogues have been synthesized. These modifications often involve the introduction of fluorine atoms or other substituents to modulate the electronic properties, stability, and biological activity of the parent compound.
Fluorinated Analogues (e.g., Phosphonodifluoromethylphenylalanine)
One of the most studied fluorinated analogues is 4-phosphono(difluoromethyl)-phenylalanine (F2Pmp). An efficient synthesis of N-α-Fmoc-4-(phosphonodifluoromethyl)-L-phenylalanine has been reported. acs.org The synthesis of 4-phosphono(difluoromethyl)-D,L-phenylalanine and its protected derivatives suitable for solid-phase peptide synthesis has also been described. capes.gov.br A regioselective cross-coupling reaction mediated by CuBr has been utilized for the synthesis of a 4'-phosphonodifluoromethyl-3'-formyl-phenylalanine containing ligand. nih.gov
The synthesis of various novel fluorinated phosphonate (B1237965) analogues of phenylalanine has been achieved, and their structures have been characterized using techniques such as NMR, HRMS, and single-crystal X-ray diffraction. wm.edu The table below provides examples of synthetic approaches to fluorinated phenylalanine analogues.
| Analogue | Synthetic Approach | Reference |
| N-α-Fmoc-4-(phosphonodifluoromethyl)-L-phenylalanine | Efficient multi-step synthesis | acs.org |
| 4-Phosphono(difluoromethyl)-D,L-phenylalanine | Synthesis of diethyl phosphonate analogues with Boc or Fmoc protection | capes.gov.br |
| 4'-Phosphonodifluoromethyl-3'-formyl-phenylalanine | CuBr-mediated regioselective cross-coupling | nih.gov |
| Various fluorinated phosphonate analogues | Synthesis from fluorinated aldehydes | wm.edu |
Preparation of Other Substituted Derivatives
Beyond fluorination, other substitutions on the phenyl ring or other parts of the 4-phosphonomethyl-phenylalanine scaffold can provide further insights into its biological function. For instance, several novel phosphono-perfluorophenylalanine derivatives have been synthesized through SNAr reactions with various nucleophiles like thiols, amines, and phenols. nih.gov These derivatives have shown potential as mimetics of phenylalanine. nih.gov The synthesis of these substituted analogues expands the chemical space available for studying protein-ligand interactions and for the development of new chemical probes.
Receptor Pharmacology and Ligand Target Interactions
N-Methyl-D-Aspartate (NMDA) Receptor Antagonism
N-Methyl-D-aspartate (NMDA) receptors are a class of ionotropic glutamate (B1630785) receptors that are fundamental to synaptic plasticity and memory functions in the central nervous system. wikipedia.org These receptors are heterotetrameric complexes, typically composed of two glycine-binding GluN1 subunits and two glutamate-binding GluN2 subunits. nih.govnih.gov The antagonism of these receptors, which involves the inhibition of their action, is a key area of neuropharmacological research. wikipedia.org
Competitive antagonists function by binding to the same site on the receptor as the endogenous agonist, thereby preventing its activation. In the case of the NMDA receptor, competitive antagonists typically target the glutamate binding site on the GluN2 subunit. youtube.com The binding of these antagonists induces distinct conformational changes in the ligand-binding domain, which differ from those caused by agonists, leading to the inhibition of ion channel opening. youtube.com
Research into a series of substituted (phosphonomethyl)phenylalanine derivatives has been instrumental in understanding the antagonist-preferring state of the NMDA binding site. nih.gov These compounds, which are structurally related to 4-Phosphonomethyl-D-Phenylalanine, act as competitive inhibitors. Their mechanism involves the interaction of their key chemical groups—the phosphonate (B1237965), amino, and carboxyl groups—with specific residues within the receptor's binding pocket. nih.gov The placement of the phosphonate group, in particular, can push and rearrange the orientation of amino acid residues in the binding domain, preventing the conformational changes necessary for receptor activation. youtube.com
The binding affinity and selectivity of ligands for the NMDA receptor are critically dependent on their molecular structure. Studies on a series of (phosphonoalkyl)phenylalanine derivatives have demonstrated that both the position of the phosphonate substitution on the phenyl ring and the length of the alkyl spacer group are crucial determinants of binding activity. nih.gov
Electrophysiological evaluations on cultured mouse cortical neurons have provided precise data on the potency of these compounds. A key finding is the dramatic difference in activity between the isomers of (phosphonomethyl)phenylalanine. The meta-substituted isomer, 3-(Phosphonomethyl)phenylalanine, is the most potent antagonist in this series, with an IC₅₀ value of approximately 5 µM. nih.gov The ortho-isomer is about half as active. nih.gov In stark contrast, the para-isomer, which corresponds to 4-Phosphonomethyl-phenylalanine, was found to be almost completely inactive at concentrations up to 100 µM. nih.gov This highlights the stringent structural requirements for effective antagonism at the NMDA receptor.
| Compound | Substitution Position | IC₅₀ (µM) | Relative Activity |
|---|---|---|---|
| 3-(Phosphonomethyl)phenylalanine | meta | ~ 5 | Most Potent |
| 2-(Phosphonomethyl)phenylalanine | ortho | ~ 10 | Moderately Potent |
| 4-(Phosphonomethyl)phenylalanine | para | > 100 | Inactive |
The systematic study of related compounds has led to the development of a pharmacophore model for competitive phosphono amino acid antagonists of the NMDA receptor. nih.gov This model defines the essential three-dimensional arrangement of chemical groups required for effective binding and antagonism.
As established in binding affinity studies, the position of the phosphonic acid moiety is a critical factor in determining antagonist potency. nih.govnih.gov The pharmacophore model for NMDA antagonists emphasizes well-defined distances between the central atoms of the polar groups: the phosphonate (PO₃H⁻), the primary amine (NHn⁺), and the carboxylate (COO⁻). nih.gov For the most active compounds, these distances are precisely constrained. nih.gov The inactivity of the para-isomer, this compound, is a direct consequence of its geometry, which does not allow the phosphonate group to be positioned correctly within the binding site to satisfy the requirements of the antagonist pharmacophore. nih.gov Replacing the phosphonate group with a sulfo group also leads to a significant reduction in antagonist activity. nih.gov
Computer modeling and analysis of potent NMDA antagonists suggest that the receptor's antagonist-binding state prefers a "folded" conformation of the ligand rather than an "extended" one. nih.govnih.gov This folded conformation brings the essential pharmacophoric elements into the correct spatial relationship for optimal interaction with the receptor's binding pocket. The inability of this compound to adopt this preferred folded conformation upon binding is a likely explanation for its lack of significant NMDA receptor antagonist activity.
Structure-Activity Relationships for NMDA Receptor Ligands
Protein Tyrosine Phosphatase (PTPase) Inhibition
While largely inactive at the NMDA receptor, the core structure of phosphonomethyl-phenylalanine (Pmp) serves as a valuable molecular scaffold in other contexts, notably as an inhibitor of Protein Tyrosine Phosphatases (PTPases). PTPases are a group of enzymes that remove phosphate (B84403) groups from tyrosine residues on proteins, playing a crucial role in cellular signaling pathways.
4-Phosphonomethyl-phenylalanine is considered a non-hydrolyzable mimetic of phosphotyrosine (pTyr), the natural substrate for PTPases. nih.gov When incorporated into a peptide sequence, the phosphonomethyl-phenylalanine residue can target the active site of a PTPase, leading to inhibition of the enzyme. However, the inhibitory potency is highly dependent on the surrounding amino acids in the peptide, which are necessary for high-affinity binding. nih.gov
Exploration of Other Potential Receptor or Enzyme Interactions
The investigation into whether this compound directly interacts with metabotropic glutamate receptors (mGluRs) has not yielded significant findings in the reviewed literature. While various phenylglycine and amino acid derivatives, including phosphono amino acids, are known to be selective ligands for different mGluR groups, a specific interaction with this compound is not documented. nih.govnih.gov Group III mGluRs are known to be activated by phosphono amino acids like L-AP4 and (R,S)-PPG, but these compounds are structurally distinct from 4-phosphonomethyl-phenylalanine. nih.gov The pharmacology of mGluRs is complex, with ligands typically being derivatives of glutamate itself or compounds that can adopt a similar conformation. nih.govresearchgate.net
While this compound itself is not primarily studied as a chemokine receptor antagonist, related research into phenylalanine derivatives highlights the importance of this chemical scaffold in targeting receptors like CXCR4. thno.org The CXCR4 receptor and its ligand CXCL12 are key regulators of cell trafficking and have been implicated in cancer metastasis and HIV entry. nih.govwikipedia.org
The development of CXCR4 antagonists has involved various chemical classes, including peptides and small molecules. thno.orgnih.gov Notably, structure-activity relationship studies on cyclic pentapeptide antagonists revealed that modifications to phenylalanine residues can significantly impact binding affinity. For instance, replacing a D-Tyrosine with 4-fluoro-D-phenylalanine in a peptide scaffold maintained CXCR4-binding activity, demonstrating that substituted phenylalanine moieties are tolerated and can be a key part of the pharmacophore for CXCR4 antagonism. thno.org This line of research underscores the versatility of the phenylalanine structure in designing ligands for diverse receptor targets, even if direct antagonism by this compound on CXCR4 is not a primary focus. nih.govnih.gov
Structure Activity Relationship Sar and Molecular Design Principles
Elucidation of Key Pharmacophoric Elements
The pharmacophore of a molecule defines the essential spatial and electronic features required for its biological activity. For D-PMPA and its analogs, these elements have been extensively studied to understand their interaction with the NMDA receptor.
Spatial and Electronic Requirements for Target Binding
The biological activity of 4-Phosphonomethyl-D-Phenylalanine is intrinsically linked to the specific three-dimensional arrangement of its key functional groups. The critical components for its antagonist activity at the NMDA receptor are the α-amino acid moiety (providing the amino and carboxyl groups) and the acidic phosphonomethyl group attached to the phenyl ring.
Computer modeling and experimental data have defined a pharmacophore for NMDA receptor antagonists based on PMPA derivatives. This model highlights well-defined distances between the polar groups: the phosphonate (B1237965) (PO₃H⁻), the ammonium (B1175870) (NH₃⁺), and the carboxylate (COO⁻). nih.gov The distances between the central atoms of these groups are crucial for optimal binding. nih.gov Specifically, the key intermolecular distances have been identified as:
| Interatomic Distance | Measurement (Å) |
| Phosphorus (P) to Nitrogen (N) | 5.89 ± 0.12 |
| Phosphorus (P) to Carboxyl Carbon (C) | 6.66 ± 0.08 |
| Nitrogen (N) to Carboxyl Carbon (C) | 2.28 ± 0.01 |
| This data is based on computer modeling of the preferred antagonist binding state. nih.gov |
Furthermore, the molecular electrostatic potential plays a significant role. A distinct feature of the pharmacophore is a large negative potential zone that connects the phosphonate and carboxylate groups, while the positive potential is localized around the ammonium group. nih.gov The phenyl ring and the methylene (B1212753) bridge act as a rigid scaffold to maintain the necessary spatial orientation of these charged groups. The position of the phosphonomethyl group on the phenyl ring is also critical. Studies on isomers have shown that the meta-substituted analog, 3-(Phosphonomethyl)phenylalanine, is the most potent antagonist in its series, while the para-substituted isomer (this compound) is almost inactive at similar concentrations. nih.gov The ortho isomer displays intermediate activity. nih.gov This demonstrates a strict spatial requirement within the receptor's binding pocket.
Impact of Stereochemistry on Biological Activity
Stereochemistry is a critical determinant of the biological activity of 4-Phosphonomethyl-phenylalanine. The molecule possesses a chiral center at the α-carbon of the alanine (B10760859) moiety, leading to two enantiomers: the D-form (D-PMPA) and the L-form (L-PMPA). nih.gov
Research has consistently shown that the D-enantiomer is significantly more potent as an NMDA receptor antagonist than the L-enantiomer. This stereoselectivity is a hallmark of the interaction with the NMDA receptor binding site, indicating a highly specific three-point interaction that can only be optimally achieved by the D-isomer. The introduction of a D-phenylalanine residue in other peptide structures has also been shown to enhance receptor binding affinities, highlighting the general importance of this stereochemical configuration in ligand-receptor interactions. nih.gov
The preference for the D-isomer suggests that the binding pocket of the NMDA receptor is exquisitely shaped to accommodate this specific spatial arrangement. The L-isomer, while possessing the same functional groups, is unable to orient them in the precise conformation required for high-affinity binding, leading to a dramatic loss of activity. nih.gov
Rational Design Strategies for Enhanced Potency and Selectivity
The SAR insights gained from studying this compound and its analogs have paved the way for the rational design of novel inhibitors with improved properties. These strategies often involve creating molecules that mimic the key features of the parent compound while optimizing other characteristics.
Design of Peptidomimetic and Small Molecule Inhibitors
Peptidomimetics are compounds designed to mimic the structure and function of peptides but with improved pharmacological properties, such as enhanced stability and oral bioavailability. upc.edu The phenylalanine core of D-PMPA has served as a crucial starting point for designing such molecules. mdpi.com
One common strategy is to use the PMPA scaffold as a building block in the synthesis of more complex molecules. chemimpex.com For instance, the Fmoc-protected version of 4-phosphonomethyl-L-phenylalanine is a versatile tool in solid-phase peptide synthesis, allowing for the incorporation of the phosphonomethylphenylalanine moiety into larger peptide chains. chemimpex.com This approach enables the exploration of new chemical space and the development of inhibitors targeting various enzymes and receptors. chemimpex.comnih.gov
Structure-based drug design, often aided by computational modeling, has been instrumental in the development of novel inhibitors. mdpi.com By understanding the binding mode of lead compounds like PMPA derivatives, medicinal chemists can make targeted modifications to improve potency and selectivity. This can involve altering the linker between the key functional groups, substituting parts of the molecule to enhance interactions with the target protein, or introducing new functional groups to exploit specific features of the binding site. mdpi.comnih.gov
Mimicry of Endogenous Ligands and Substrates
The antagonist activity of this compound at the NMDA receptor stems from its ability to act as a competitive antagonist of the endogenous agonist, glutamate (B1630785). The molecule effectively mimics the key binding interactions of glutamate within the receptor's ligand-binding domain.
The acidic phosphonate group of D-PMPA serves as a bioisostere for the γ-carboxyl group of glutamate. A bioisostere is a chemical substituent that can be interchanged with another substituent without significantly altering the biological activity of the molecule. upc.edu The phosphonate group is particularly effective in this role due to its similar acidic properties and tetrahedral geometry, allowing it to form strong ionic interactions with positively charged residues in the binding pocket, much like the carboxylate of glutamate.
The α-amino and α-carboxyl groups of D-PMPA mimic the corresponding groups in glutamate, completing the triad (B1167595) of interactions necessary for binding. The rigid phenyl ring and methylene spacer in D-PMPA serve to position these key functional groups at a distance and geometry that is optimal for binding to the antagonist state of the receptor, effectively blocking the binding of the natural agonist, glutamate. This mimicry is the fundamental principle behind its mechanism of action and provides a rational basis for the design of other glutamate receptor antagonists.
Computational Modeling and Molecular Dynamics Simulations
Ligand-Receptor Docking and Binding Site Characterization
Ligand-receptor docking is a computational method used to predict the preferred orientation of a molecule when bound to a receptor. This technique is crucial for understanding the structural basis of molecular recognition. In the context of phosphono-amino acid antagonists, such as derivatives of 4-phosphonomethyl-phenylalanine, computer modeling techniques have been instrumental in characterizing the antagonist-preferring state of target binding sites, particularly for the N-Methyl-D-Aspartate (NMDA) receptor. nih.gov
Studies involving a series of substituted (phosphonomethyl)phenylalanines have utilized molecular docking to probe the NMDA receptor's binding pocket. nih.gov Although much of the detailed experimental work has focused on the L-isomer or other derivatives, the principles and the characterized binding site are relevant for the D-isomer. These models help to identify key amino acid residues and intermolecular interactions, such as hydrogen bonds and electrostatic interactions, that stabilize the ligand-receptor complex. For instance, docking studies reveal that ligands like these typically bind within a deep, narrow groove lined with polar, aromatic, and acidic residues. nih.gov The phosphonate (B1237965) group, the amino acid backbone, and the phenyl ring of the molecule each form specific contacts within the active site.
The characterization of the binding site for this class of compounds at the NMDA receptor has revealed a single proposed binding site for the crucial phosphonic acid moiety. nih.gov The docking results help to rationalize the observed biological activity of different isomers and derivatives. For example, the para-substituted isomer of (phosphonomethyl)phenylalanine was found to be almost completely inactive at the NMDA receptor, a finding that can be explained by steric or electronic clashes within the computationally modeled binding pocket. nih.gov
| Receptor Target | Key Interacting Residues (Hypothesized) | Predicted Interaction Types | Source |
| NMDA Receptor | Polar, Aromatic, Acidic Residues | Hydrogen Bonding, Electrostatic Interactions, Aromatic Stacking | nih.govnih.gov |
Pharmacophore Modeling for Antagonist and Inhibitor Development
Pharmacophore modeling is a powerful computational strategy that defines the essential three-dimensional arrangement of chemical features a molecule must possess to exert a specific biological effect. This approach is widely used to identify new, structurally diverse compounds with the potential for similar activity and to guide the design of antagonists and inhibitors. nih.govnih.gov
For phosphono-amino acid antagonists of the NMDA receptor, a specific pharmacophore model has been developed using computer-based molecular modeling techniques. nih.govnih.gov This model was built using both active and inactive (phosphonomethyl)phenylalanine derivatives to define the key spatial and electronic features required for antagonism. The resulting pharmacophore is characterized by:
Well-defined distances between the central atoms of the polar groups: the phosphonate (PO₃H⁻), the amine (NHn⁺), and the carboxylate (COO⁻). nih.gov
A specific sterically allowed region. nih.gov
A distinct molecular electrostatic field, with a large negative potential zone connecting the phosphonate and carboxylate groups. nih.gov
This ligand-based pharmacophore model serves as a 3D query for virtual screening of compound databases to find novel scaffolds that fit the required features for NMDA receptor antagonism. nih.gov The development of such models is an iterative process, where the model is refined as new active and inactive compounds are identified and tested. nih.gov The use of multiple pharmacophore models derived from different ligand-receptor complex structures can enhance the efficiency of identifying potent hits with greater structural diversity. nih.gov
| Pharmacophore Feature | Description | Inter-feature Distance (Ångströms) | Source |
| Phosphonate Group (PO₃H⁻) | Negative Ionizable | P-N: 5.89 ± 0.12 | nih.gov |
| Amine Group (NHn⁺) | Positive Ionizable | P-C: 6.66 ± 0.08 | nih.gov |
| Carboxylate Group (COO⁻) | Negative Ionizable | N-C: 2.28 ± 0.01 | nih.gov |
| Steric Constraint | Allowed Region | Between C5 methylene (B1212753) and PO₃H⁻ group | nih.gov |
| Electrostatic Field | Potential Zones | Self-contained positive, neutral, and negative zones | nih.gov |
Conformational Analysis and Energetic Landscapes of Ligand-Target Complexes
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Understanding the conformational preferences of 4-Phosphonomethyl-D-Phenylalanine, both in its free state and when bound to a receptor, is critical for predicting its biological activity. Computational methods are used to explore the potential energy surface of the molecule, identifying low-energy, stable conformations.
For a molecule to be active, it must be able to adopt a specific conformation—the "bioactive conformation"—that is complementary to the receptor's binding site. Pharmacophore models for NMDA antagonists have shown that all competitive antagonists incorporating amino acid and phosphonate groups can fit the pharmacophore in energetically accessible conformations. nih.gov This implies that the energy penalty for adopting the bioactive conformation is not prohibitively high.
Molecular dynamics (MD) simulations can provide a more dynamic picture of the ligand-target complex. These simulations model the atomic motions of the ligand and receptor over time, allowing researchers to explore the energetic landscape of their interaction. MD simulations can reveal the stability of key intermolecular interactions, the role of solvent molecules, and potential conformational changes in the receptor upon ligand binding. This detailed understanding of the complex's dynamics and energetics is invaluable for rational drug design.
Application in Predicting Biological Activity and Optimizing Design
A primary goal of computational chemistry in drug discovery is to predict the biological activity of novel compounds. researchgate.netnih.gov Quantitative Structure-Activity Relationship (QSAR) modeling is a key technique used for this purpose. QSAR models are mathematical equations that correlate the chemical structure and physicochemical properties of a series of compounds with their biological activity. elsevierpure.com
For compounds like this compound and its derivatives, QSAR studies can be used to predict their antagonist potency at receptors like the NMDA receptor. By calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) for a set of related compounds with known activities, a predictive model can be built. researchgate.net This model can then be used to estimate the activity of newly designed, unsynthesized analogs, helping to prioritize which compounds to synthesize and test. For example, studies have shown that replacing the phosphono group in (phosphonomethyl)phenylalanines with a sulfo group leads to a significant reduction in NMDA antagonist activity, a finding that a well-constructed QSAR model could potentially predict. nih.gov
These predictive models are crucial for optimizing the design of lead compounds. The unique phosphonomethyl group is known to enhance the bioactivity of peptides and other molecules, making it a valuable component in drug development. chemimpex.com Computational models can guide modifications to other parts of the this compound scaffold to improve properties such as binding affinity, selectivity, and pharmacokinetic profiles, while retaining the beneficial features of the phosphonomethyl group. nih.gov
In Silico Screening and Lead Optimization Strategies
In silico screening, also known as virtual screening, is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. This approach significantly reduces the time and cost associated with high-throughput screening in the laboratory. Pharmacophore models, such as the one developed for NMDA antagonists, are frequently used as filters in virtual screening campaigns. nih.govnih.gov
Once initial "hits" are identified from virtual screening, the process of lead optimization begins. This stage involves the iterative design and computational evaluation of analogs of the hit compound to improve its drug-like properties. Computational tools guide this process by predicting how structural modifications will affect target affinity and other key parameters. For instance, if a lead compound shows poor metabolic stability, as was the case with some phosphodiesterase inhibitors, structural modifications can be proposed and computationally evaluated to design derivatives with improved stability while maintaining high potency. nih.gov
For this compound, lead optimization strategies would involve computationally exploring modifications to the phenyl ring or the amino acid backbone. The goal is to enhance its potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties. This computational-driven optimization cycle, involving design, prediction, and subsequent synthesis and testing, is a cornerstone of modern medicinal chemistry. nih.gov
Biochemical and Mechanistic Investigations
Enzyme Kinetic Analysis of Inhibitor Binding
Enzyme kinetic studies are fundamental to characterizing the potency and mechanism of an inhibitor. For 4-phosphonomethyl-D-phenylalanine, this analysis focuses on its interaction with target enzymes, primarily protein tyrosine phosphatases (PTPs). nih.gov
Inhibition constants, such as the inhibition constant (K_i) and the half-maximal inhibitory concentration (IC_50), are quantitative measures of an inhibitor's potency. The IC_50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50% under specific experimental conditions. The K_i value is a more absolute measure of binding affinity, independent of substrate concentration.
While specific kinetic data for the D-isomer are not extensively detailed in the available literature, studies on peptides incorporating its enantiomer, L-Pmp, provide insight into the inhibitory potential of this class of compounds. For instance, a peptide containing L-Pmp (Ac-TEGQ-Pmp-QPQP-NH₂) was found to be a moderately potent inhibitor of the protein tyrosine phosphatase CD45, a key mediator of T-cell receptor signaling. nih.gov
Table 1: Inhibitory Activity of an L-Pmp-Containing Peptide Against CD45
| Inhibitor | Target Enzyme | IC_50 (µM) |
|---|---|---|
| Ac-TEGQ-Pmp-QPQP-NH₂ | CD45 | ~100 |
Data sourced from reference nih.gov.
The use of racemic mixtures in kinetic analyses can lead to complex results. If the enantiomers exhibit different inhibitory activities, the determined kinetic constants represent a composite of the values for each isomer. Therefore, the synthesis and testing of enantiomerically pure compounds, such as this compound, are essential for the unambiguous interpretation of kinetic data and to probe the stereochemical requirements of the enzyme's active site.
Inhibitors can be classified as either reversible or irreversible. Reversible inhibitors bind to an enzyme through non-covalent interactions and can be displaced, for example, by increasing the substrate concentration. Irreversible inhibitors typically form a covalent bond with the enzyme, leading to a permanent loss of activity.
As a stable mimetic of phosphotyrosine, 4-phosphonomethyl-phenylalanine is designed to act as a competitive, reversible inhibitor. It competes with the phosphorylated substrate for binding to the active site of enzymes like PTPs. The presence of substrate protects the enzyme from inhibition, a hallmark of active site-directed competitive inhibition. This mechanism contrasts with irreversible inhibitors that chemically modify the enzyme.
Biophysical Characterization of Ligand-Target Interactions
Biophysical techniques provide detailed information about the physical principles underlying the binding of a ligand, such as this compound, to its target enzyme.
Isothermal Titration Calorimetry (ITC) is a powerful technique used to measure the thermodynamic parameters of binding interactions. It directly measures the heat released or absorbed during the binding event, allowing for the determination of the binding affinity (K_d), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.
While specific ITC studies for this compound were not found in the reviewed literature, such an analysis would be invaluable. It would provide a complete thermodynamic profile of its binding to a target PTP, revealing the driving forces (enthalpic or entropic) behind the interaction and offering deeper insight into the molecular recognition process.
Spectroscopic techniques, such as fluorescence spectroscopy or circular dichroism (CD), can be used to detect conformational changes in an enzyme upon ligand binding. Changes in the intrinsic fluorescence of tryptophan residues within the protein or in the far-UV CD spectrum can indicate that the inhibitor induces a structural rearrangement in the enzyme. This information is crucial for understanding the allosteric effects and the full mechanism of inhibition. Specific spectroscopic studies detailing conformational changes induced by this compound binding are not prominently available.
Impact on Relevant Biochemical Pathways and Enzyme Systems
The primary impact of this compound is on enzyme systems that recognize phosphotyrosine. nih.gov Its structural similarity and resistance to hydrolysis make it an effective antagonist in pathways regulated by tyrosine phosphorylation. issuu.com
The main targets are the Protein Tyrosine Phosphatases (PTPs), a large family of enzymes that play critical roles in cellular signaling. nih.gov By dephosphorylating tyrosine residues on proteins, PTPs act as key negative regulators in pathways controlling cell growth, differentiation, and metabolism. PTPs have been identified as therapeutic targets for numerous diseases, including cancer and diabetes. nih.gov
By acting as a competitive inhibitor of PTPs, this compound can block the dephosphorylation of their native substrates. This leads to a sustained phosphorylation state of key signaling proteins, thereby modulating the downstream pathway. For example, by inhibiting CD45, a Pmp-containing peptide can influence T-cell activation. nih.gov The ability to design Pmp-containing peptides that selectively inhibit specific PTPs is a significant goal in developing targeted therapeutics. Additionally, phosphonomethylphenylalanine has been identified as a component in the development of inhibitors for the STAT6 pathway, suggesting its potential impact extends to pathways involved in allergic diseases and cancer. google.com
Implications for Phenylalanine Metabolism (e.g., Phenylalanine Hydroxylase)
Phenylalanine hydroxylase (PAH) is a critical enzyme in human metabolism, responsible for catalyzing the conversion of L-phenylalanine to L-tyrosine. wikipedia.orgnih.gov This reaction is the rate-limiting step in the catabolism of phenylalanine. nih.gov The enzyme's activity is tightly regulated, with activation by its substrate, L-phenylalanine, and a complex interplay with its cofactor, tetrahydrobiopterin. nih.govacs.org Given that PAH is central to maintaining non-toxic levels of phenylalanine, the study of its inhibitors is of significant interest.
While direct studies on the inhibition of phenylalanine hydroxylase by this compound are not extensively documented in publicly available literature, its structural similarity to the natural substrate, L-phenylalanine, suggests a potential for competitive inhibition. Phenylalanine analogues are known to interact with PAH. For instance, DL-Homophenylalanine, which has a longer carbon chain than phenylalanine, acts as a competitive inhibitor of the enzyme. scbt.com
The D-configuration of this compound is also a significant factor. While PAH is specific for the L-isomer of phenylalanine, the binding pocket can accommodate related structures. The addition of the bulky and charged phosphonomethyl group at the para position of the phenyl ring introduces a significant structural alteration that could influence binding to the active or allosteric sites of PAH. It is conceivable that this analogue could interfere with the normal binding of L-phenylalanine, thereby impeding the hydroxylation reaction.
| Compound | Structure | Key Features |
| L-Phenylalanine | Natural substrate for Phenylalanine Hydroxylase. | |
| D-Phenylalanine | Enantiomer of the natural substrate. | |
| This compound | D-amino acid with a phosphonomethyl group on the phenyl ring. |
Broader Enzyme Inhibition Contexts (e.g., Pyridoxal (B1214274) 5'-Phosphate-Dependent Enzymes)
Beyond phenylalanine hydroxylase, the structure of this compound suggests a potential for interaction with a broad class of enzymes known as pyridoxal 5'-phosphate (PLP)-dependent enzymes. PLP, the active form of vitamin B6, is a versatile cofactor essential for a vast array of enzymatic reactions, particularly in the metabolism of amino acids. wikipedia.orgyoutube.com These enzymes catalyze diverse transformations such as transamination, decarboxylation, and racemization. wikipedia.org
Phosphonate (B1237965) derivatives have been extensively explored as inhibitors of various enzymes due to their ability to act as stable mimics of phosphate-containing substrates or tetrahedral transition states. researchgate.net The carbon-phosphorus bond in phosphonates is resistant to enzymatic and chemical hydrolysis, unlike the phosphoester bond in naturally occurring phosphates. researchgate.net This stability makes them effective tools for studying enzyme mechanisms and as potential therapeutic agents.
Given that many PLP-dependent enzymes act on amino acid substrates, it is plausible that this compound could function as an inhibitor in this context. PLP-dependent enzymes that recognize and process aromatic amino acids are of particular interest. The compound could potentially bind to the active site of such an enzyme, and the phosphonate group could interact with residues that normally bind a phosphate (B84403) group or stabilize a transition state. For example, aminotransferases that utilize aromatic amino acids as substrates could be potential targets. Furthermore, PLP-dependent enzymes are known to be involved in the metabolism of aminophosphonates in some organisms. acs.org
| Enzyme Class | Example Enzyme | Substrate(s) | Potential for Interaction with this compound |
| Aromatic Amino Acid Transaminases | Tyrosine aminotransferase | L-Tyrosine, L-Phenylalanine, L-Tryptophan | The enzyme recognizes aromatic amino acids; the phosphonate group could interfere with binding or catalysis. |
| Aromatic L-amino acid Decarboxylase | DOPA decarboxylase | L-DOPA, 5-Hydroxytryptophan, L-Phenylalanine | While specific for L-amino acids, the D-isomer with a modified ring might interact with the active site. |
| Tryptophanase | Tryptophanase | L-Tryptophan | This enzyme acts on an aromatic amino acid, making it a theoretical target for analogue inhibition. nih.gov |
Further research, including kinetic studies and structural analysis, would be necessary to confirm these hypothesized inhibitory activities and to elucidate the precise mechanisms of interaction between this compound and these important enzyme classes.
Advanced Research Applications and Future Directions
Development as Chemical Biology Tools
The utility of 4-Phosphonomethyl-D-phenylalanine in chemical biology stems from its function as a stable mimic of phosphotyrosine. Tyrosine phosphorylation is a key post-translational modification that governs a vast array of cellular processes, but the phosphate-ester bond of pTyr is susceptible to rapid hydrolysis by a superfamily of enzymes called protein tyrosine phosphatases (PTPs). nih.gov This instability complicates the study of signaling events. Non-hydrolyzable analogs, where the labile oxygen atom of the phosphate (B84403) group is replaced by a methylene (B1212753) (CH₂) group, provide a solution by offering resistance to this enzymatic action.
The reversible phosphorylation of tyrosine residues on proteins is a cornerstone of cellular signal transduction, regulating everything from cell growth and differentiation to metabolism and immune responses. nih.gov Synthetic peptides containing pTyr are useful for studying these pathways, but their utility in cellular systems is limited by their rapid degradation by PTPs. nih.gov
This compound and its related analogs are designed to overcome this limitation. By incorporating this stable pTyr mimetic into peptides, researchers can create robust probes to investigate signal transduction events. nih.govnih.gov These probes can bind to pTyr-recognition domains, such as the Src Homology 2 (SH2) domain, without being cleaved by phosphatases. acs.org This allows for the stabilization of signaling complexes and enables detailed investigation of pathways involving PTPs, which are otherwise difficult to study due to the transient nature of their substrate interactions. nih.gov The ability to genetically encode such non-hydrolyzable analogs at specific sites within proteins further enhances the capacity to dissect the function of individual phosphorylation events in living cells. nih.govnih.gov
The stability of this compound makes it an exceptional tool for the mechanistic study of enzyme function, particularly for PTPs. Because the phosphonate (B1237965) group is not susceptible to hydrolysis, peptides containing this analog can act as potent inhibitors of these enzymes. nih.govnih.gov This allows them to be used for:
Structural Biology: By binding tightly to the active site of a PTP without being catalyzed, the analog can "trap" the enzyme in a substrate-bound conformation. This facilitates the crystallization of the enzyme-inhibitor complex, providing high-resolution snapshots of the active site and revealing key binding interactions.
Binding Affinity Studies: These analogs are used to quantify the binding affinities of substrates for enzymes and their recognition domains. For instance, fluorinated derivatives like 4-(phosphonodifluoromethyl)phenylalanine (F2Pmp) have been shown to significantly enhance binding affinity to PTPs compared to their non-fluorinated counterparts, making them highly effective for probing enzyme-substrate interactions. sigmaaldrich.com
Enzyme Inhibition Kinetics: They serve as model inhibitors to understand the kinetics and mechanism of PTPs and other pTyr-dependent enzymes. Studies on the inhibition of serine palmitoyltransferase by the amino acid mimic cycloserine, for example, show how different enantiomers (D- and L-forms) can have distinct inhibitory activities and mechanisms. nih.gov
| Research Application | Compound Type | Purpose | Key Findings |
| Signal Transduction Probe | Non-hydrolyzable pTyr Mimetic | To investigate pTyr-dependent signaling pathways | Resists degradation by PTPs, enabling stable study of signaling complexes. nih.gov |
| Enzyme Mechanism Study | Non-hydrolyzable pTyr Mimetic | To act as an inhibitor for structural and kinetic analysis of PTPs | Traps enzymes in a substrate-bound state for crystallographic studies. nih.gov |
| SH2 Domain Binding | Peptides with pTyr Mimetics | To create potent and stable inhibitors of SH2 domains | Non-hydrolyzable nature ensures resistance to phosphatases. acs.org |
Integration with Systems Biology Approaches
Systems biology aims to understand the larger picture of how biological components interact within a living system. Phosphoproteomics, a key branch of systems biology, focuses on identifying and quantifying the immense number of protein phosphorylation events occurring in a cell at any given moment. A major challenge is the dynamic and often transient nature of phosphorylation.
The ability to site-specifically incorporate a stable pTyr analog like this compound into proteins provides a powerful tool for systems-level analysis. nih.gov By using genetic code expansion techniques, a specific tyrosine site in a protein can be permanently replaced with its non-phosphorylatable or "permanently phosphorylated" mimetic. This allows researchers to:
Deconstruct Signaling Networks: By observing the global cellular response to a single, locked phosphorylation state, scientists can trace the downstream consequences of that specific event throughout the entire proteome.
Validate Signaling Nodes: This approach helps to validate the importance of specific phosphorylation sites within complex networks, confirming their role as critical nodes for signal transmission.
Create Controlled Perturbations: Introducing a non-hydrolyzable analog is a precise and controlled way to perturb a signaling network, allowing for a clearer understanding of its structure and logic compared to less specific methods like overexpressing or knocking out a kinase or phosphatase.
Novel Therapeutic Strategies Derived from Fundamental Research on the Compound
Fundamental research using tools like this compound has illuminated the critical role of PTPs in numerous diseases, making them attractive targets for novel therapeutic strategies. nih.govbohrium.com The aberrant activity of specific PTPs is linked to cancer, diabetes, obesity, and autoimmune disorders. nih.govbohrium.comresearchgate.net Consequently, the development of potent and selective PTP inhibitors is a major goal in modern drug discovery. purdue.edutandfonline.com
Research built upon the principles of non-hydrolyzable pTyr mimetics contributes to several therapeutic avenues:
Target Validation: By using these compounds to inhibit specific PTPs, researchers can validate them as viable drug targets for a particular disease. For instance, studies targeting PTP1B have established it as a therapeutic target for type 2 diabetes and obesity. researchgate.net Similarly, SHP2 is a well-recognized target for cancer therapy. nih.govbohrium.com
Structure-Based Drug Design: The detailed structural information obtained from PTPs in complex with mimetic inhibitors provides a blueprint for the rational design of small-molecule drugs. This allows chemists to design compounds with improved selectivity and bioavailability. researchgate.net
Development of Direct Inhibitors: While challenging, the ultimate goal is to develop clinically useful PTP inhibitors. The insights gained from peptide-based mimetics guide the creation of non-peptidic small molecules that can achieve the same inhibitory effect with better drug-like properties. bohrium.com The ongoing development of PTP inhibitors represents a promising frontier for treating a range of human diseases that are currently difficult to manage. nih.gov
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-Phosphonomethyl-D-Phenylalanine, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves phosphonomethylation of D-phenylalanine derivatives. Common approaches include:
-
Mitsunobu reaction : Utilizes diethylphosphite and azodicarboxylate for stereospecific phosphorylation .
-
Solid-phase peptide synthesis (SPPS) : Incorporates phosphonomethyl-protected amino acids during peptide chain assembly. Critical parameters include pH control (to prevent racemization) and protecting group selection (e.g., tert-butyl for phosphonate stability) .
-
Yield Optimization : Reaction monitoring via <sup>31</sup>P NMR can identify intermediates and optimize stoichiometry .
Synthetic Method Key Advantages Limitations Mitsunobu Reaction High stereochemical fidelity Requires anhydrous conditions SPPS Scalable for peptide integration Limited to small-scale synthesis
Q. Which analytical techniques are most effective for characterizing this compound, and how are data interpreted?
- Methodological Answer :
- HPLC-MS : Quantifies purity and detects side products (e.g., dephosphonated analogs). Use reverse-phase C18 columns with trifluoroacetic acid (TFA) in mobile phases for resolution .
- NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR confirm backbone structure, while <sup>31</sup>P NMR verifies phosphonate integrity. Chemical shifts for phosphonomethyl groups typically appear at δ 25–30 ppm in <sup>31</sup>P NMR .
- Circular Dichroism (CD) : Validates D-configuration retention post-synthesis by comparing optical activity to L-isomer standards .
Advanced Research Questions
Q. How do solvent polarity and pH impact the stability of this compound during peptide coupling reactions?
- Methodological Answer :
- Stability Challenges : Phosphonate groups are prone to hydrolysis under acidic or basic conditions. For example, pH > 8.0 accelerates degradation via nucleophilic attack on the phosphorus center .
- Mitigation Strategies :
- Use aprotic solvents (e.g., DMF, DMSO) to minimize hydrolysis.
- Buffer reactions at pH 6.5–7.5 with HEPES or phosphate buffers.
- Monitor degradation kinetics via time-resolved <sup>31</sup>P NMR .
Q. What experimental designs address contradictions in bioactivity data between this compound and its non-phosphorylated analogs?
- Methodological Answer :
- Hypothesis Testing : Compare binding affinities (e.g., SPR or ITC) to receptors where phosphonate mimics phosphate groups (e.g., tyrosine kinases). Control for stereochemical effects by including L-isomer analogs .
- Data Reconciliation : If phosphonated analogs show reduced activity, investigate steric hindrance via molecular dynamics simulations or X-ray crystallography .
- Case Study : In kinase inhibition assays, phosphonomethyl groups may disrupt hydrogen-bond networks, requiring mutagenesis studies to validate interaction sites .
Q. How can researchers optimize the incorporation of this compound into recombinant proteins using nonsense suppression methodologies?
- Methodological Answer :
- tRNA Synthetase Engineering : Screen orthogonal aminoacyl-tRNA synthetases for phosphonate compatibility via directed evolution. Use fluorescence-based selection (e.g., GFP reporters) to identify active variants .
- Codon Context Analysis : Avoid proline-rich sequences downstream of the amber codon, as they may stall ribosomes. Verify incorporation efficiency via Western blot or mass spectrometry .
Data Contradiction Analysis
Q. Why do crystallographic studies sometimes fail to resolve the phosphonomethyl group in this compound-containing proteins?
- Methodological Answer :
- Crystallization Challenges : Phosphonate groups may adopt multiple conformations, reducing electron density clarity. Solutions include:
- Soaking crystals with heavy atoms (e.g., lanthanides) to stabilize phosphonate orientation.
- Using cryo-EM for flexible regions if crystals are inaccessible .
- Alternative Approaches : Pair mutagenesis (e.g., serine-to-phosphonomethyl substitutions) with computational docking to infer binding modes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
